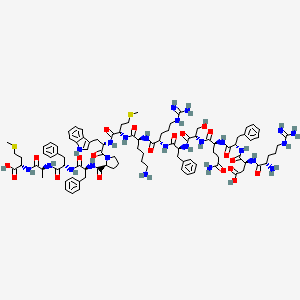
Peptide P60
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide P60 is a synthetic peptide known for its ability to inhibit the activity of the transcription factor FOXP3, which plays a crucial role in the regulation of immune responses.
準備方法
Synthetic Routes and Reaction Conditions: Peptide P60 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: Peptide P60 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiol compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
Peptide P60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses by inhibiting FOXP3 activity.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for its ability to enhance the efficacy of cytokine-induced killer cells against cancer cells
作用機序
Peptide P60 exerts its effects by inhibiting the nuclear translocation and activity of FOXP3, a transcription factor that regulates the development and function of regulatory T cells (Tregs). By inhibiting FOXP3, this compound reduces the suppressive activity of Tregs, thereby enhancing the immune response against cancer cells. This mechanism involves the disruption of FOXP3’s interaction with other transcription factors and co-repressors .
類似化合物との比較
Peptide P301: Another synthetic peptide with similar inhibitory effects on FOXP3.
Peptide P60.4Ac: A modified version of this compound with enhanced stability and activity
Uniqueness: this compound is unique in its specific inhibition of FOXP3, making it a valuable tool in immunotherapy research. Its ability to selectively target regulatory T cells without affecting other immune cells sets it apart from other compounds .
特性
分子式 |
C95H132N24O20S2 |
|---|---|
分子量 |
1994.3 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C95H132N24O20S2/c1-55(79(124)111-68(93(138)139)40-46-141-3)106-85(130)69(47-56-23-8-4-9-24-56)113-88(133)72(50-59-29-14-7-15-30-59)116-91(136)76-36-22-44-119(76)92(137)74(51-60-53-105-63-33-17-16-31-61(60)63)117-84(129)67(39-45-140-2)110-81(126)64(34-18-19-41-96)107-82(127)65(35-21-43-104-95(101)102)108-86(131)71(49-58-27-12-6-13-28-58)115-90(135)75(54-120)118-83(128)66(37-38-77(98)121)109-87(132)70(48-57-25-10-5-11-26-57)114-89(134)73(52-78(122)123)112-80(125)62(97)32-20-42-103-94(99)100/h4-17,23-31,33,53,55,62,64-76,105,120H,18-22,32,34-52,54,96-97H2,1-3H3,(H2,98,121)(H,106,130)(H,107,127)(H,108,131)(H,109,132)(H,110,126)(H,111,124)(H,112,125)(H,113,133)(H,114,134)(H,115,135)(H,116,136)(H,117,129)(H,118,128)(H,122,123)(H,138,139)(H4,99,100,103)(H4,101,102,104)/t55-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1 |
InChIキー |
CYTCHHWJGBKDPS-UZFQJSGKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
正規SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


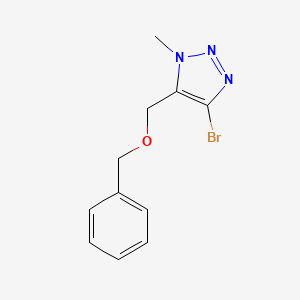
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

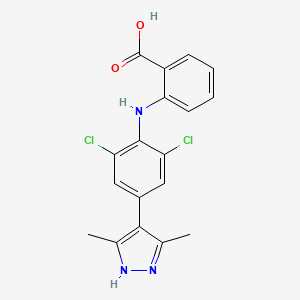

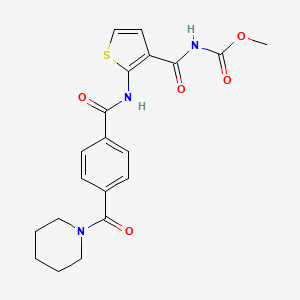
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)



![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
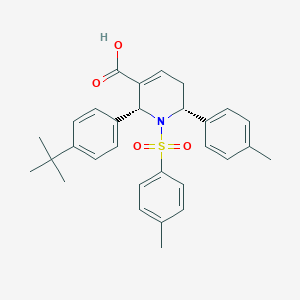
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
